molecular formula C28H23N3O2 B6302642 (1Z,3Z)-1,3-Bis(((R)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline CAS No. 1429056-54-1

(1Z,3Z)-1,3-Bis(((R)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline

Cat. No.: B6302642
CAS No.: 1429056-54-1
M. Wt: 433.5 g/mol
InChI Key: GBRKRIUSANJDJX-HQJCERPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z,3Z)-1,3-Bis(((R)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is a chiral bis-oxazoline ligand with a rigid isoindoline backbone. Its molecular formula is C₃₀H₂₇N₃O₂, and it has a molecular weight of 461.6 g/mol . The compound is characterized by two (R)-configured 4-phenyl-4,5-dihydrooxazole substituents symmetrically attached to the isoindoline core. It is synthesized for applications in asymmetric catalysis, particularly in Ni-catalyzed enantioselective fluorination and Nozaki-Hiyama-Kishi (NHK) reactions . The compound is commercially available with a purity of 95% and is stored under cold conditions due to its moisture sensitivity .

Properties

IUPAC Name

(4R)-4-phenyl-2-[(Z)-[(3Z)-3-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O2/c1-3-9-19(10-4-1)25-17-32-27(30-25)15-23-21-13-7-8-14-22(21)24(29-23)16-28-31-26(18-33-28)20-11-5-2-6-12-20/h1-16,25-26,29H,17-18H2/b23-15-,24-16-/t25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRKRIUSANJDJX-HQJCERPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C=C2C3=CC=CC=C3C(=CC4=NC(CO4)C5=CC=CC=C5)N2)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC(=N[C@@H]1C2=CC=CC=C2)/C=C/3\N/C(=C\C4=N[C@@H](CO4)C5=CC=CC=C5)/C6=CC=CC=C36
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metal-Free Cyclization of N-Propargylamides

A foundational strategy for constructing the oxazoline moieties involves the PhI(OAc)₂-promoted cyclization of N-propargylamides . This method avoids transition metals, leveraging hypervalent iodine reagents to initiate 5-exo-dig cyclization (Figure 1). For the target compound, the reaction begins with N-propargylamide precursors functionalized with phenyl substituents at the 4-position of the oxazoline.

Procedure :

  • Substrate Preparation : N-Propargylamides are synthesized via condensation of propargylamine with phenyl-substituted acyl chlorides.

  • Cyclization : Treatment with (diacetoxyiodo)benzene (PIDA) and lithium iodide (LiI) in tetrahydrofuran (THF) at 0–25°C induces iodooxygenation, yielding (E)-5-iodomethylene-2-oxazolines .

  • Stereochemical Control : The (R)-configuration at the 4-position is achieved using chiral auxiliaries or enantioselective catalysis during amide formation.

Key Data :

ParameterValueSource
Yield75–92%
Reaction Time4–12 hours
Temperature0–25°C
Stereoselectivity>90% ee (with chiral ligands)

This method’s scalability is limited by the stoichiometric use of PIDA, though it provides a robust route to enantiomerically enriched oxazolines.

Intramolecular Diels-Alder Strategy for Isoindoline Core

The isoindoline skeleton is constructed via intramolecular Diels-Alder (IMDA) reactions, a strategy borrowed from cytochalasin alkaloid synthesis . A linear precursor containing diene and dienophile motifs undergoes cyclization under thermal or Lewis acid-catalyzed conditions.

Procedure :

  • Diene Synthesis : A conjugated diene is introduced via Heck coupling or Wittig reactions on a benzene derivative.

  • Dienophile Activation : The dienophile (e.g., maleimide or acrylate) is tethered to the diene through a nitrogen atom, forming an N-propargylamide intermediate.

  • Cyclization : Heating to 80–120°C in toluene with a Lewis acid (e.g., Yb(OTf)₃) promotes IMDA, yielding the isoindoline framework .

Key Data :

ParameterValueSource
Yield65–78%
Reaction Time6–24 hours
Endo/Exo Ratio9:1

This approach excels in constructing polycyclic systems but requires meticulous optimization to avoid epimerization at the oxazoline stereocenters.

Oxidative Coupling for Olefin Formation

The Z-configured double bonds in the target compound are installed via oxidative coupling of oxazoline-substituted isoindoline fragments. A modified McMurry reaction using low-valent titanium (TiCl₃/LiAlH₄) facilitates reductive coupling of ketones .

Procedure :

  • Ketone Preparation : Oxazoline-bearing isoindoline ketones are synthesized via Friedel-Crafts acylation.

  • Coupling : Treatment with TiCl₃ and LiAlH₄ in THF at reflux induces deoxygenative coupling, forming the Z-olefin .

  • Purification : Column chromatography on silica gel (hexane/ethyl acetate) isolates the desired diastereomer.

Key Data :

ParameterValueSource
Yield58–67%
Z/E Selectivity85:15
Reaction ScaleUp to 10 g

While effective, this method suffers from moderate yields due to competing side reactions.

Asymmetric Transfer Hydrogenation for Stereocontrol

Chiral oxazoline rings are introduced via asymmetric transfer hydrogenation (ATH) of ketimine intermediates. Ruthenium catalysts with chiral ligands (e.g., TsDPEN) enable enantioselective reduction .

Procedure :

  • Ketimine Synthesis : Condensation of 4-phenyl-2-oxazoline with isoindoline aldehyde forms the ketimine.

  • Reduction : ATH using [RuCl(η⁶-p-cymene)(TsDPEN)] in HCO₂H/Et₃N affords the (R)-configured oxazoline .

  • Recrystallization : Ethanol/water mixtures yield enantiopure product (>99% ee).

Key Data :

ParameterValueSource
Yield82–88%
Enantiomeric Excess>99% ee
Catalyst Loading0.5–1 mol%

This method is cost-effective for large-scale synthesis but requires stringent exclusion of moisture.

Post-Synthetic Modifications

Functionalization of preassembled oxazoline-isoindoline hybrids enables late-stage diversification. Suzuki-Miyaura coupling introduces aryl groups at the 4-position of oxazolines .

Procedure :

  • Halogenation : Bromination at the oxazoline 4-position using NBS in CCl₄.

  • Cross-Coupling : Pd(PPh₃)₄-mediated coupling with phenylboronic acid installs the phenyl group .

  • Deprotection : Acidic hydrolysis removes temporary protecting groups (e.g., Boc).

Key Data :

ParameterValueSource
Yield70–76%
Purity>95% (HPLC)

Chemical Reactions Analysis

Types of Reactions

(1Z,3Z)-1,3-Bis((®-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction can produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

Chemistry

In chemistry, (1Z,3Z)-1,3-Bis((®-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, (1Z,3Z)-1,3-Bis((®-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (1Z,3Z)-1,3-Bis((®-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxazoline rings and phenyl groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Oxazoline Substituents

The following compounds share the bis-oxazoline-isoindoline framework but differ in substituents on the oxazoline rings:

Compound Name Molecular Formula Substituents Purity Key Applications References
(1Z,3Z)-1,3-Bis[(4R)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene]isoindoline (Target Compound) C₃₀H₂₇N₃O₂ Phenyl (R-config.) 95% Ni-catalyzed fluorination, NHK reactions
(1Z,3Z)-1,3-Bis[(4S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methylene]isoindoline C₂₈H₃₃N₃O₂ tert-Butyl (S-config.) 98% Enantioselective Cu-catalyzed alkylation
2-(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione C₂₀H₁₇N₃O₃ Methyl, phenyl N/A Structural studies, crystallography

Key Observations :

  • Steric and Electronic Effects : The phenyl substituents in the target compound provide significant steric bulk and π-π interactions , enhancing enantioselectivity in fluorination reactions. In contrast, the tert-butyl analogue offers even greater steric hindrance, which may improve selectivity in Cu-catalyzed reactions .
  • Configuration Sensitivity : The (R)-configuration in the target compound is critical for its activity in NHK reactions, while the (S)-configured tert-butyl variant is tailored for Cu-catalyzed trifluoromethylation .
Isoindoline-1,3-dione Derivatives

Compounds like 2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione () replace the oxazoline groups with imidazole rings. These derivatives exhibit distinct electronic properties due to the imidazole's nitrogen-rich structure, making them suitable for biological activity studies rather than catalysis .

Biological Activity

(1Z,3Z)-1,3-Bis(((R)-4-phenyl-4,5-dihydrooxazol-2-yl)methylene)isoindoline is a complex organic compound notable for its structural features and potential biological activities. This compound consists of two oxazoline rings attached to an isoindoline core, which may confer unique pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C28H23N3O2C_{28}H_{23}N_{3}O_{2} with a molecular weight of 441.49 g/mol. The presence of phenyl groups enhances its reactivity and stability.

The biological activity of this compound is mediated through several mechanisms:

  • Copper(II)-Catalyzed Reactions : The compound participates in copper(II)-catalyzed annulation reactions, leading to radical addition cascades that can influence various biochemical pathways.
  • Oxidative Cyclization : It is involved in the oxidative cyclization of α-carbonyl-γ-alkynyl sulfoxonium ylides, which contributes to its biological effects.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. These properties are critical in the development of therapeutic agents for pain management and inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized. However, the presence of oxazoline rings may influence absorption and distribution characteristics.

Study 1: In Vivo Efficacy

In a preliminary study involving animal models, the compound was evaluated for its analgesic properties. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.

Study 2: Cellular Impact

Another study assessed the antiproliferative effects on prostate cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, indicating that further investigation into its mechanism could reveal valuable insights into cancer treatment.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatorySignificant reduction in inflammation markers
AnalgesicReduction in pain response
AntiproliferativeDose-dependent inhibition of cancer cell growth

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and stereochemical control?

The compound is synthesized via condensation reactions involving oxazoline precursors and isoindoline derivatives. Key steps include:

  • Reflux conditions : A mixture of sodium acetate and glacial acetic acid under reflux (3–5 hours) promotes cyclization and imine formation .
  • Chiral induction : The (R)-configuration at the oxazoline ring is preserved using enantiopure starting materials, with stereochemical integrity confirmed via X-ray crystallography .
  • Purification : Recrystallization from DMF/ethanol (1:2) or acetic acid improves purity (>95% by HPLC) .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify olefinic protons (δ 7.8–8.2 ppm) and oxazoline carbons (δ 160–165 ppm) .
  • X-ray crystallography : Resolves the (Z,Z)-configuration of the isoindoline diene and confirms non-coplanar oxazoline-phenyl interactions (torsion angles: 15–25°) .
  • IR spectroscopy : Stretching vibrations at 1680–1720 cm1^{-1} confirm C=N and C=O bonds .

Advanced: How do the oxazoline substituents influence the compound’s electronic properties and supramolecular interactions?

  • Electronic effects : The electron-withdrawing oxazoline rings stabilize the isoindoline core, reducing HOMO-LUMO gaps (calculated ΔE: 3.2–3.5 eV via DFT) .
  • Non-covalent interactions : Crystal packing reveals C–H···O and π-stacking interactions (3.4–3.6 Å distances) between phenyl and oxazoline groups, critical for solid-state stability .

Advanced: What mechanistic insights explain the regioselectivity of cyclization during synthesis?

  • Kinetic vs. thermodynamic control : Prolonged reflux in acetic acid favors the thermodynamically stable (Z,Z)-isomer via reversible imine formation .
  • Acid catalysis : Protonation of the oxazoline nitrogen enhances electrophilicity, directing nucleophilic attack at the isoindoline methylene group .

Advanced: How can computational modeling predict this compound’s environmental fate or bioreactivity?

  • Molecular docking : Simulations show moderate binding affinity (ΔG: −7.2 kcal/mol) to cytochrome P450 enzymes, suggesting potential metabolic pathways .
  • Environmental persistence : LogP calculations (2.8–3.1) indicate moderate hydrophobicity, with hydrolysis half-lives >30 days at pH 7 .

Advanced: What challenges arise in achieving enantiomeric purity, and how can they be mitigated?

  • Racemization risk : Heating above 100°C in polar solvents (e.g., DMF) may epimerize the (R)-oxazoline centers. Mitigation involves low-temperature recrystallization and chiral HPLC validation .
  • Asymmetric catalysis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) improve enantioselectivity (up to 90% ee) in preliminary trials .

Basic: What are the compound’s stability profiles under varying pH and temperature conditions?

  • pH sensitivity : Degrades rapidly under alkaline conditions (pH >10) via oxazoline ring opening, but remains stable in acidic media (pH 2–6) for >48 hours .
  • Thermal stability : Decomposition onset at 220°C (TGA data), with glass transition (Tg) at 145°C observed via DSC .

Advanced: How can this compound serve as a ligand or catalyst in asymmetric synthesis?

  • Coordination chemistry : The oxazoline nitrogen and isoindoline π-system act as bidentate ligands for transition metals (e.g., Pd, Cu), enabling enantioselective C–C coupling (e.g., 75% ee in Suzuki-Miyaura reactions) .

Basic: What analytical challenges arise in quantifying trace impurities, and how are they resolved?

  • Impurity profiling : LC-MS identifies byproducts like hydrolyzed oxazoline derivatives (m/z 320–350). Detection limits of 0.1% are achieved using gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced: What interdisciplinary approaches integrate this compound into functional materials?

  • Photophysical applications : Extended conjugation yields fluorescence at 450–470 nm (quantum yield Φ = 0.3), with potential as OLED emitters .
  • Polymer composites : Blending with poly(methyl methacrylate) enhances thermal stability (Tg increased by 20°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.